molecular formula C14H24N2O B2546538 1-(Adamantan-1-yl)-3-propylurea CAS No. 73405-14-8

1-(Adamantan-1-yl)-3-propylurea

Cat. No.: B2546538
CAS No.: 73405-14-8
M. Wt: 236.359
InChI Key: CCWNPDYOSNXDOP-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-propylurea is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectra and Molecular Structure

Research into adamantane derivatives, such as thioureas incorporating adamantane-1-ylcarbonyl, reveals insights into their vibrational spectra and molecular structure. These compounds are synthesized with specific dichlorophenyl thioureas, leading to a comprehensive analysis of their FTIR and Raman spectra. Structural data obtained by single-crystal X-ray diffraction provides evidence of intramolecular and intermolecular hydrogen bonds affecting vibrational modes, which is crucial for understanding the chemical behavior and potential applications of these molecules in material science and drug design (Saeed, Ashraf, Erben, & Simpson, 2017).

Pharmacokinetics and Reduction of Inflammatory Pain

Another area of application involves the synthesis of 1,3-disubstituted ureas with a piperidyl moiety, investigating their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). These studies aim to improve pharmacokinetic parameters and evaluate the reduction of inflammatory pain, indicating the potential of adamantane-based compounds in developing new pain management therapies (Rose et al., 2010).

Antioxidant and Anti-inflammatory Activities

Adamantyl-based ester derivatives have been synthesized and studied for their antioxidant and anti-inflammatory activities. The adamantyl moiety serves as an efficient building block for synthesizing derivatives that exhibit strong antioxidant activities in hydrogen peroxide radical scavenging tests, with some compounds also showing significant anti-inflammatory activities. This underscores the utility of adamantane derivatives in developing therapeutic agents for conditions associated with oxidative stress and inflammation (Kumar et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Research on novel adamantane-based thioureas and thiosemicarbazides explores their antimicrobial and anti-proliferative activities. These studies highlight the potential of adamantane derivatives in addressing bacterial infections and cancer, presenting a promising avenue for the development of new therapeutic agents (Al-Mutairi et al., 2019).

Future Directions

The future directions in the study of “1-(Adamantan-1-yl)-3-propylurea” and related compounds could involve further exploration of their synthesis, properties, and potential applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Adamantan-1-yl)-3-propylurea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving epoxides . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, particularly those involving the regulation of oxidative stress and inflammation. By inhibiting soluble epoxide hydrolase, this compound modulates the levels of epoxyeicosatrienoic acids, which are known to play a role in cellular signaling and inflammation . Furthermore, this compound affects gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and the activation of stress response pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase. The adamantane moiety of the compound fits into the hydrophobic pocket of the enzyme, leading to competitive inhibition . This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these metabolites in the cell. Additionally, this compound may influence other molecular targets, including receptors and ion channels, through its interactions with cellular membranes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged treatment with this compound can result in sustained inhibition of soluble epoxide hydrolase and associated changes in cellular physiology.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound exhibits beneficial effects, such as the reduction of oxidative stress and inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by this compound leads to the accumulation of epoxides, which can be further metabolized by other enzymes, such as cytochrome P450s . This interaction affects the overall metabolic flux and the levels of various metabolites in the cell. Additionally, this compound may influence the activity of other metabolic enzymes and cofactors, contributing to its broad biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytosolic proteins . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are crucial for the compound’s activity and function within the cell.

Properties

IUPAC Name

1-(1-adamantyl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNPDYOSNXDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.